molecular formula C6H8O3 B2428758 (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1516949-48-6

(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2428758
CAS No.: 1516949-48-6
M. Wt: 128.127
InChI Key: KXQPXWJVQITPAZ-NJGYIYPDSA-N
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Description

(1R,5R)-3-oxabicyclo[310]hexane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the formation of the oxirane ring followed by the construction of the cyclopropane ring. One common method involves the use of a cycloaddition reaction, where an alkene reacts with a peracid to form the oxirane ring. Subsequent reactions can then be used to introduce the carboxylic acid group and form the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings. This could include the use of continuous flow reactors for the cycloaddition step and optimized conditions for the subsequent transformations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxidized products.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to open the oxirane ring and form substituted products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can lead to the formation of diols, while reduction of the carboxylic acid group can yield alcohols.

Scientific Research Applications

(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with a different ring size and connectivity.

    3-azabicyclo[3.1.1]heptane: This compound contains a nitrogen atom in place of the oxygen atom in the oxirane ring.

Uniqueness

(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific ring structure and the presence of both an oxirane and a cyclopropane ring. This combination of features gives it distinct chemical properties and reactivity compared to other bicyclic compounds.

Properties

IUPAC Name

(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8)/t4-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQPXWJVQITPAZ-NJGYIYPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(COC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(COC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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